4-Bromo-6-fluoro-3-nitroquinoline
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Overview
Description
4-Bromo-6-fluoro-3-nitroquinoline is a halogenated quinoline derivative characterized by the presence of bromine, fluorine, and nitro groups on the quinoline ring system. Quinolines are heterocyclic aromatic organic compounds with a fused benzene and pyridine ring, and they are known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through halogenation reactions, where bromine and fluorine are introduced into the quinoline ring. This typically involves electrophilic aromatic substitution reactions.
Nitration: Nitration is achieved by treating the halogenated quinoline with nitric acid, often in the presence of sulfuric acid as a catalyst.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are commonly used, where the quinoline substrate is sequentially treated with halogenating and nitrating agents under controlled conditions.
Continuous Flow Processes: Continuous flow chemistry can also be employed to enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be carried out using reducing agents such as iron powder or hydrogen gas.
Substitution: Substitution reactions involve replacing one of the halogen atoms with another functional group, often using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromyl chloride (CrO₂Cl₂)
Reduction: Iron powder (Fe), hydrogen gas (H₂)
Substitution: Nucleophiles like ammonia (NH₃) or amines
Major Products Formed:
Oxidation: Quinoline-4,6-dione derivatives
Reduction: 4-Bromo-6-fluoroquinoline
Substitution: 4-Bromo-6-fluoro-3-aminomethylquinoline
Scientific Research Applications
4-Bromo-6-fluoro-3-nitroquinoline has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways, such as:
Enzyme Inhibition: It may inhibit specific enzymes involved in biological processes, leading to its biological activity.
Receptor Binding: It can bind to receptors on cell surfaces, affecting signal transduction pathways.
Comparison with Similar Compounds
4-Bromoquinoline: Similar structure but lacks the fluorine and nitro groups.
6-Fluoroquinoline: Contains fluorine but lacks bromine and nitro groups.
3-Nitroquinoline: Contains nitro group but lacks bromine and fluorine.
Uniqueness: 4-Bromo-6-fluoro-3-nitroquinoline is unique due to the presence of all three halogen atoms (bromine, fluorine, and nitro group) on the quinoline ring, which significantly influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-bromo-6-fluoro-3-nitroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFN2O2/c10-9-6-3-5(11)1-2-7(6)12-4-8(9)13(14)15/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXKZOBWOYPENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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